molecular formula C17H14ClN3O3 B4522680 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B4522680
M. Wt: 343.8 g/mol
InChI Key: OONZHDHPXDWBSF-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a chlorophenyl group, and a furan moiety, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the pyridazinone core.

    Attachment of the Furan Moiety: The furan ring can be attached via nucleophilic substitution reactions, often using furan-2-carbaldehyde or similar derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydropyridazinones and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

    Structural Features: The combination of a pyridazinone core, chlorophenyl group, and furan moiety is unique and contributes to its distinct chemical and biological properties.

    Reactivity: The presence of different functional groups allows for diverse chemical reactions and modifications, making it a versatile compound for research.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-13-5-3-12(4-6-13)15-7-8-17(23)21(20-15)11-16(22)19-10-14-2-1-9-24-14/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONZHDHPXDWBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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